molecular formula C12H13ClN2O3S B2509706 1-(Oxan-2-yl)indazole-4-sulfonyl chloride CAS No. 2413885-08-0

1-(Oxan-2-yl)indazole-4-sulfonyl chloride

Cat. No. B2509706
CAS RN: 2413885-08-0
M. Wt: 300.76
InChI Key: BOVURJNJBORFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-2-yl)indazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonyl chloride derivative of indazole, which is a heterocyclic compound that exhibits a range of biological activities. The synthesis and application of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride have been extensively studied, and it has shown promising results in various fields of research.

Scientific Research Applications

Synthetic Chemistry

1-(Oxan-2-yl)indazole-4-sulfonyl chloride is a compound that can be involved in synthetic chemistry reactions, contributing to the creation of diverse chemical structures. The compound's reactivity, particularly with different electrophiles, allows for the synthesis of N1,N2-disubstituted-1H-indazolones. These indazolones are valuable for further chemical diversification, such as undergoing azide-alkyne cycloaddition chemistry, hinting at its versatility in synthetic applications (Conrad et al., 2011).

Generation of Heterocyclic Systems

The compound plays a role in the generation of heterocyclic systems, which are core structures in many bioactive molecules. For instance, the reaction of certain sulfonyl chlorides with amino-pyrazoles and amino-triazoles leads to the formation of complex heterocyclic systems, which can further undergo cyclocondensation to form new heterocyclic frameworks (Kornienko et al., 2014).

Medicinal Chemistry

In the realm of medicinal chemistry, the sulfonyl chloride moiety can be a pivotal structural element. Compounds derived from this group demonstrate significant bioactivities, such as antibacterial and surface activity. For example, sulfonyl-1,2,3-triazoles serve as synthones for heterocyclic compounds, playing a crucial role in both synthetic and medicinal chemistry due to their potential to form nitrogen-containing heterocycles, vital in drug development (Zibinsky & Fokin, 2013).

Material Science and Catalysis

The compound's derivatives are also explored in material science and catalysis. For example, 4-sulfonyl-1,2,3-triazole scaffolds, possessing promising bioactivities, are explored for applications as anion binders. Efficient synthetic procedures for these structures are desirable due to their potential applications in various scientific fields, including material science (Van Hoof et al., 2021).

properties

IUPAC Name

1-(oxan-2-yl)indazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c13-19(16,17)11-5-3-4-10-9(11)8-14-15(10)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVURJNJBORFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-2-yl)indazole-4-sulfonyl chloride

CAS RN

2413885-08-0
Record name 1-(oxan-2-yl)-1H-indazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.